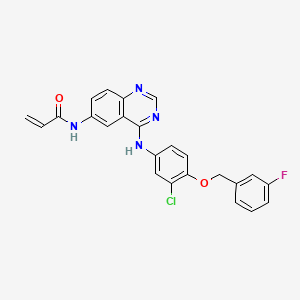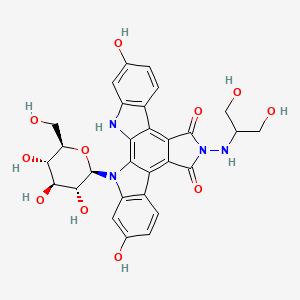
NVP-TAE 226
Overview
Description
NVP-TAE 226 is a potent and ATP-competitive dual inhibitor of focal adhesion kinase (FAK) and insulin-like growth factor 1 receptor (IGF-1R). It also effectively inhibits other kinases such as Pyk2 and insulin receptor (InsR). The compound has shown significant potential in scientific research, particularly in cancer studies due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis .
Mechanism of Action
NVP-TAE 226, also known as TAE226, is a potent and ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). It has been studied for its potential therapeutic effects in various types of cancers .
Target of Action
This compound primarily targets Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) . It also effectively inhibits Pyk2 and Insulin Receptor (InsR) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, survival, and migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of its target proteins, thereby preventing ATP from binding and the subsequent activation of these proteins . This results in the inhibition of the phosphorylation of FAK and IGF-1R, which are key steps in the activation of these proteins .
Biochemical Pathways
The inhibition of FAK and IGF-1R by this compound affects multiple biochemical pathways. It inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and also inhibits IGF-I induced IGF-1R phosphorylation and its downstream target genes . This leads to a decrease in the activation of pathways such as MAPK and Akt, which are involved in cell proliferation and survival .
Pharmacokinetics
It is known that the compound is administered orally in in vivo studies , suggesting that it is likely absorbed in the gastrointestinal tract
Result of Action
This compound has been shown to inhibit tumor cell growth and invasion in vitro . It can delay tumor cell growth and weaken the G2-M cell cycle process . Interestingly, treatment with TAE226 mainly results in G2-M arrest in tumor cells with wild-type p53, while tumor cells with mutant p53 undergo apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum can affect the compound’s ability to inhibit FAK phosphorylation . Additionally, the genetic makeup of the cells, such as the status of p53, can influence the cellular response to this compound .
Biochemical Analysis
Biochemical Properties
NVP-TAE 226 is a potent and ATP-competitive dual FAK and IGF-1R inhibitor with IC50s of 5.5 nM and 140 nM, respectively . It also effectively inhibits Pyk2 and insulin receptor (InsR) with IC50s of 3.5 nM and 44 nM, respectively . In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites .
Cellular Effects
This compound inhibits cell growth in a time- and dose-dependent manner . It enhances docetaxel-mediated growth inhibition by 10- and 20-fold in the taxane-sensitive and taxane-resistant cell lines, respectively . This compound treatment inhibits tumor cell invasion by at least 50% compared with the control in an in vitro Matrigel invasion assay .
Molecular Mechanism
This compound is a potent ATP-competitive inhibitor of several tyrosine protein kinases, in particular FAK and IGF-IR kinases . In a cell-based kinase assays, FAK, IGF-IR kinase, and IR kinase are inhibited with an IC50 range of 100 to 300 nM .
Temporal Effects in Laboratory Settings
In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and enhances docetaxel-mediated growth inhibition . Over time, this compound retards tumor cell growth as assessed by a cell viability assay and attenuates G2-M cell cycle progression associated with a decrease in cyclin B1 and phosphorylated cdc2 (Tyr15) protein expression .
Dosage Effects in Animal Models
In male nude mice model with U87 subcutaneous xenograft, administration of this compound (50 or 75 mg/kg) prolonged the median survival of animals by 7 days with significant difference compared with control group (29 days) .
Metabolic Pathways
This compound inhibits IGF-I-induced phosphorylation of IGF-IR and activity of its downstream target genes such as MAPK and Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NVP-TAE 226 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Introduction of the anilino group: This step involves the coupling of an aniline derivative to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
NVP-TAE 226 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the anilino and morpholine groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
NVP-TAE 226 has a wide range of applications in scientific research:
Cancer Research: The compound has been extensively studied for its potential to inhibit tumor growth and metastasis by targeting FAK and IGF-1R pathways
Cell Biology: It is used to study cell adhesion, migration, and invasion processes due to its effects on focal adhesion kinase
Drug Development: This compound serves as a lead compound for developing new inhibitors targeting similar pathways
Biochemical Studies: The compound is used to investigate the biochemical pathways involving FAK and IGF-1R, providing insights into their roles in various cellular processes
Comparison with Similar Compounds
Similar Compounds
PF-562271: Another FAK inhibitor with different selectivity profiles.
GSK2256098: A selective FAK inhibitor used in cancer research.
VS-4718: An inhibitor targeting FAK and Pyk2 with applications in oncology
Uniqueness
NVP-TAE 226 is unique due to its dual inhibition of FAK and IGF-1R, providing a broader spectrum of activity compared to other inhibitors that target only one kinase. This dual inhibition makes it particularly effective in disrupting multiple signaling pathways involved in tumor growth and metastasis .
Properties
IUPAC Name |
2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJNQQDJUOUFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433025 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761437-28-9 | |
| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)



